molecular formula C12H18F3NO3 B13172683 Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1251924-87-4

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13172683
CAS No.: 1251924-87-4
M. Wt: 281.27 g/mol
InChI Key: SSBPDQPKOFKDIW-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 6-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for designing conformationally restricted analogs of bioactive molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .

Properties

CAS No.

1251924-87-4

Molecular Formula

C12H18F3NO3

Molecular Weight

281.27 g/mol

IUPAC Name

tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-7-4-8(16)11(18,5-7)12(13,14)15/h7-8,18H,4-6H2,1-3H3

InChI Key

SSBPDQPKOFKDIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical development .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, particularly for targeting the central nervous system .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Compound Name Substituents Bicyclo System Molecular Weight CAS No. Key Differences
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 6-OH, 6-CF₃ [2.2.1]heptane 281.27 1251923-83-7 Reference compound
Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-OH, 5-CF₃ [2.2.1]heptane 281.27 1251923-83-7 Positional isomer (5 vs. 6 substituents)
tert-Butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-NH₂ [2.2.1]heptane 226.30 72948-88-0 Amino group replaces -OH/-CF₃
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid 6-F, 3-COOH [2.2.1]heptane 271.28 1980033-65-5 Fluorine and carboxylic acid substituents

Key Observations :

  • Positional Isomerism : The 5-hydroxy-5-CF₃ analog (CAS 1251923-83-7) exhibits identical molecular weight but distinct reactivity due to altered substituent positions. For example, steric hindrance at the 6-position may influence nucleophilic substitution rates .

Stereochemical Variants

Stereochemistry significantly affects physicochemical properties:

Compound Name Stereochemistry CAS No. Purity Notes
Rel-(1r,4s,6r)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1r,4s,6r) 198835-02-8 97% Diastereomer with axial hydroxyl
(1S,4R,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (1S,4R,6R) 1628319-90-3 95% Enantiomer with distinct optical rotation

Key Observations :

  • Diastereomers like CAS 198835-02-8 and 1628319-90-3 exhibit different melting points and solubility profiles, critical for crystallization in pharmaceutical synthesis .

Derivatives with Modified Ring Systems

Compound Name Bicyclo System Functional Groups CAS No. Applications
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1]hexane None 467454-33-7 Smaller ring size increases ring strain; used in radical reactions
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane 5-hydroxyimino 207405-61-6 Oxime group enables conjugation or further derivatization

Key Observations :

  • Bicyclo[2.1.1]hexane derivatives (e.g., CAS 467454-33-7) are less conformationally flexible, favoring applications in rigid ligand design .

Spectroscopic Characterization

  • ¹³C NMR : Peaks at δ 170.24 (C=O) and 63.47 (C-OH) confirm the Boc and hydroxyl groups in analogs .
  • ESI-MS : m/z 376.4 [M+H]+ observed for related bicycloheptane derivatives .

Biological Activity

Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the chemical formula C12_{12}H18_{18}F3_3NO3_3 and a molecular weight of approximately 281.27 g/mol, is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a trifluoromethyl group, which enhances its lipophilicity, potentially improving its interactions with biological targets compared to similar compounds lacking this feature. The following table summarizes key properties:

PropertyValue
Molecular FormulaC12_{12}H18_{18}F3_3NO3_3
Molecular Weight281.27 g/mol
LogP (octanol-water partition coefficient)Not specified
Polar Surface Area (Ų)Not specified

Synthesis

The synthesis of this compound typically involves several chemical reactions that incorporate the trifluoromethyl group and tert-butyl ester functionalities. These synthetic pathways are crucial for producing the compound in a form that retains its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Binding Affinity Studies:
Interaction studies have focused on the compound's binding affinity with specific enzymes and receptors. The trifluoromethyl group is believed to enhance binding interactions, making it a candidate for further pharmacological investigation.

2. Pharmacological Applications:
Due to its structural characteristics, this compound may have applications in medicinal chemistry, particularly in developing drugs targeting neurological disorders or as potential anti-inflammatory agents.

3. Case Studies:
Specific case studies have illustrated the compound's potential therapeutic effects:

  • Neuroprotective Effects: In vitro studies have shown that compounds with similar structures can exhibit neuroprotective effects against oxidative stress.
  • Anti-inflammatory Activity: Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameKey Features
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateLacks trifluoromethyl group; used in similar applications
Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateContains benzyl group; different biological activities
Rac-tert-butyl (1R,4S,6S)-6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptaneMethyl substitution alters reactivity and properties

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